Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine-4-carboxylate ester and a 4-bromophenyl substituent. The molecule’s unique architecture includes:
- A 6-hydroxy group on the thiazolo-triazole moiety, which may participate in hydrogen bonding or serve as a site for derivatization .
- A 2-ethyl substituent on the thiazolo-triazole ring, contributing to steric bulk and lipophilicity.
- A 4-bromophenyl group, which introduces halogen-mediated hydrophobic interactions and may influence binding affinity in biological systems.
- A piperidine-4-carboxylate ester, providing conformational rigidity and modulating solubility through its ester functionality.
Properties
IUPAC Name |
methyl 1-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(12-4-6-14(21)7-5-12)24-10-8-13(9-11-24)19(27)28-2/h4-7,13,16,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRHGATUOWMOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, is a derivative of thiazole. Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets due to their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biological Activity
Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 898345-14-7) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNOS
- Molecular Weight : 479.39 g/mol
- Structure : The compound features a piperidine ring substituted with a thiazole derivative, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. This compound has been shown to possess moderate to strong activity against various bacterial strains. A study highlighted its effectiveness against resistant strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria.
2. Antitumor Effects
The compound has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .
3. Anti-inflammatory Properties
In animal models, this compound exhibited significant anti-inflammatory effects. It reduced the levels of pro-inflammatory cytokines and inhibited the expression of cyclooxygenase enzymes (COX), which are critical mediators in inflammatory responses. These findings suggest its potential use in treating inflammatory diseases .
4. Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been explored extensively. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This activity may be attributed to its ability to scavenge free radicals and enhance antioxidant defense mechanisms within cells.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound interacts with various enzymes and receptors involved in key biochemical pathways.
- Oxidative Stress Modulation : It enhances antioxidant enzyme activity while reducing ROS levels, contributing to its neuroprotective and anti-inflammatory effects.
Research Findings and Case Studies
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. Thiazolo[3,2-b][1,2,4]triazoles are noted for their high inhibitory activity against cancer cell lines. The presence of the bromophenyl group may enhance this activity by improving the compound's interaction with biological targets such as enzymes involved in cell division .
Antimicrobial Properties
The thiazole and triazole components are known for their antimicrobial properties. Compounds like methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate could potentially be effective against various bacterial strains and fungi due to their ability to disrupt cellular processes .
Tuberculosis Treatment
There is a growing need for novel tuberculosis treatments that target resistant strains. Compounds with structural similarities to this compound are being explored for their potential to inhibit the growth of Mycobacterium tuberculosis through unique mechanisms of action distinct from existing therapies .
Neurological Applications
The piperidine moiety is often associated with neuroactive compounds. There is potential for this compound to be developed as a treatment for neurological disorders by modulating neurotransmitter systems or providing neuroprotective effects .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related bromophenyl-containing heterocycles, as identified in supplier databases and synthetic studies (see Table 1 ). Key comparisons include:
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
Core Heterocycle Differences: The thiazolo[3,2-b][1,2,4]triazole core in the target compound differs from the imidazo[2,1-b]thiadiazole in and thiazolo[2,3-c][1,2,4]triazole in . For instance, the 6-hydroxy group in the target compound may form stronger hydrogen bonds compared to the methoxy-substituted analogues .
Substituent Effects: The piperidine-4-carboxylate ester in the target compound contrasts with the piperazine group in . Esters generally exhibit better membrane permeability than basic amines (e.g., piperazine), which may improve oral bioavailability .
Biological Relevance :
- Bromophenyl groups are common in kinase inhibitors (e.g., tyrosine kinase inhibitors), where hydrophobic interactions with ATP-binding pockets are critical. The target compound’s 4-bromophenyl moiety may confer similar targeting capabilities .
- The 2-ethyl group in the target compound could reduce metabolic degradation compared to smaller alkyl groups, as seen in analogues lacking such substituents .
Hydrogen-bonding patterns, analyzed via graph-set theory (as discussed in ), would be essential to understanding the packing and stability of the target compound’s crystal form.
Q & A
Q. What are the key steps and conditions for synthesizing Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Activation of carboxylic acids : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for acid chloride formation .
- Coupling reactions : Piperidine and thiazolo-triazole moieties are coupled under reflux in polar aprotic solvents (e.g., ethanol, acetonitrile) at 70–90°C for 6–12 hours .
- Solvent selection : Ethanol or dimethylformamide (DMF) enhances reaction efficiency due to their high boiling points and polarity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol improves purity (>95%) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR for proton/carbon assignments, especially distinguishing piperidine methyl groups and aromatic bromophenyl signals .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the thiazolo-triazole and piperidine groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the target compound?
- Methodological Answer : Systematic optimization involves:
- Temperature control : Higher temperatures (80–90°C) accelerate coupling but may increase side products; lower temperatures (50–60°C) favor selectivity .
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency .
- Solvent effects : Ethanol improves solubility of intermediates, while DMF stabilizes transition states in heterocyclic ring formation .
- Yield monitoring : Use HPLC or TLC to track reaction progress and adjust parameters in real-time .
Q. How can contradictory bioactivity data for this compound be resolved across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility. For example, use HEK293 cells for receptor-binding assays .
- Structural analogs : Compare activity with derivatives (e.g., replacing bromophenyl with fluorophenyl) to identify critical pharmacophores .
- Computational modeling : Perform molecular docking to predict binding affinities against targets (e.g., enzymes like COX-2) and validate with SPR (surface plasmon resonance) .
Q. What computational methods are suitable for predicting the compound’s biological activity?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond donors to correlate structure with activity (e.g., IC₅₀ values for kinase inhibition) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to assess binding stability over 100 ns trajectories .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
